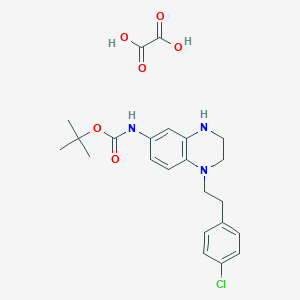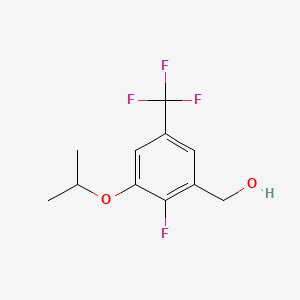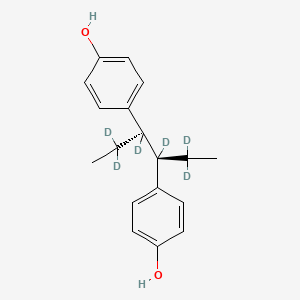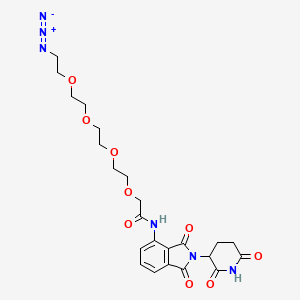
1-(5-Bromopyridin-2-YL)piperidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopyridin-2-YL)piperidine-3-carbonitrile is an organic compound that features a bromopyridine moiety attached to a piperidine ring, which is further substituted with a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-YL)piperidine-3-carbonitrile typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position.
Piperidine Introduction: The brominated pyridine is then reacted with piperidine under suitable conditions to form the desired piperidine derivative.
Carbonitrile Formation: Finally, the piperidine derivative is treated with a cyanating agent to introduce the carbonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromopyridin-2-YL)piperidine-3-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
1-(5-Bromopyridin-2-YL)piperidine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopyridin-2-YL)piperidine-3-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound has a hydroxyl group instead of a carbonitrile group.
5-Bromopyridin-2-ol: Lacks the piperidine ring and carbonitrile group.
5-Bromo-2-(piperazin-1-yl)pyrimidine: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
1-(5-Bromopyridin-2-YL)piperidine-3-carbonitrile is unique due to the presence of both the bromopyridine and piperidine moieties along with the carbonitrile group, which imparts distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C11H12BrN3 |
|---|---|
Peso molecular |
266.14 g/mol |
Nombre IUPAC |
1-(5-bromopyridin-2-yl)piperidine-3-carbonitrile |
InChI |
InChI=1S/C11H12BrN3/c12-10-3-4-11(14-7-10)15-5-1-2-9(6-13)8-15/h3-4,7,9H,1-2,5,8H2 |
Clave InChI |
TUYNSQGCRBVYGZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=NC=C(C=C2)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3a,4,5,6,7,7a-Hexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14032614.png)
![Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate](/img/structure/B14032618.png)





![(R)-N-[(R)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14032650.png)
